molecular formula C11H10ClNO2 B11883859 3-Amino-1-naphthoic acid hydrochloride

3-Amino-1-naphthoic acid hydrochloride

Cat. No.: B11883859
M. Wt: 223.65 g/mol
InChI Key: JPMUTQNEPCTLLY-UHFFFAOYSA-N
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Description

3-Amino-1-naphthoic acid hydrochloride is an organic compound with the chemical formula C11H9NO2·HCl. It is a derivative of naphthalene, characterized by the presence of an amino group at the third position and a carboxylic acid group at the first position on the naphthalene ring. This compound is typically found as a white to pale yellow crystalline solid and is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-naphthoic acid hydrochloride generally involves the reaction of 1-naphthoyl chloride with an amino compound. One common method includes the reaction of 1-naphthoic acid with sodium nitrite, followed by treatment with hydrochloric acid and subsequent recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale autoclave reactions. For instance, 3-hydroxy-2-naphthoic acid can be heated with ammonia under pressure in the presence of zinc chloride as a catalyst. The reaction mixture is then treated with hydrochloric acid, and the product is isolated through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-naphthoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-1-naphthoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1-naphthoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it reacts with cyanate anions to produce a fluorescent signal, which can be used for sensitive and selective detection. The compound’s reactivity with nucleophilic groups in proteins also plays a role in its biological applications .

Comparison with Similar Compounds

  • 3-Amino-2-naphthoic acid
  • 1-Amino-2-naphthoic acid
  • 2-Amino-1-naphthoic acid

Comparison: 3-Amino-1-naphthoic acid hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity and applications, making it valuable for specific research and industrial purposes .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

3-aminonaphthalene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H9NO2.ClH/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14;/h1-6H,12H2,(H,13,14);1H

InChI Key

JPMUTQNEPCTLLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N.Cl

Origin of Product

United States

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